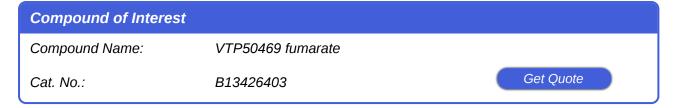


Unveiling the Potent Anti-Leukemic Activity of VTP50469 Fumarate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of **VTP50469 fumarate**, a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. VTP50469 has demonstrated significant anti-leukemic activity in preclinical models, positioning it as a promising therapeutic candidate for MLL-rearranged (MLL-r) and NPM1-mutant acute leukemias. This document details its mechanism of action, binding affinity, cellular and in vivo efficacy, and provides representative experimental protocols for its evaluation.

Core Pharmacological Profile

VTP50469 is an orally bioavailable small molecule that disrupts the critical interaction between Menin and the MLL1 protein, a key driver of leukemogenesis in specific subtypes of acute leukemia.[1][2][3] By inhibiting this interaction, VTP50469 effectively reverses the aberrant gene expression program driven by MLL fusion proteins, leading to cell differentiation and apoptosis in malignant cells.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for **VTP50469 fumarate**, highlighting its high potency and selectivity.

Table 1: Binding Affinity and In Vitro Potency of VTP50469



Parameter	Value	Reference
Binding Affinity (Ki)	104 pM	[1][2][5]
IC50 vs. MOLM13 (MLL-AF9)	13 nM	[1]
IC50 vs. MV4;11 (MLL-AF4)	17 nM	[1]
IC50 vs. RS4;11 (MLL-AF4)	25 nM	[1]
IC50 vs. NOMO1 (MLL-AF9)	30 nM	[1]
IC50 vs. THP1 (MLL-AF9)	37 nM	[1]
IC50 vs. KOPN8 (MLL-AF4)	15 nM	[1]
IC50 vs. HL-60 (Wild-type MLL1)	>1,000 nM	[6]
IC50 vs. K562 (Wild-type MLL1)	>1,000 nM	[6]

Table 2: In Vivo Efficacy of VTP50469 in Patient-Derived Xenograft (PDX) Models

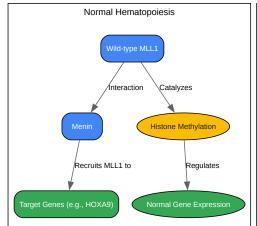
PDX Model	Dosing Regimen	Key Outcomes	Reference
MLL-r B-cell ALL	120 mg/kg, twice daily (PO) for 28 days	Dramatically increased survival.[6]	[6]
MLL-r AML	15-60 mg/kg, twice daily (PO) for 28 days	Significant survival advantage across all doses.[1]	[1]
MLL-r B-ALL & AML	0.1% in chow (~175 mg/kg/day) for 28 days	Dramatic reduction of leukemia burden in peripheral blood, spleen, and bone marrow.[7]	[7]

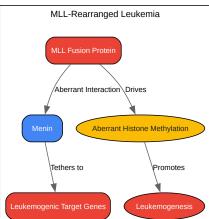


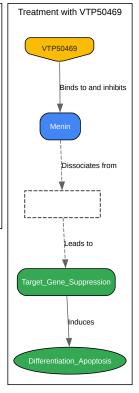
Mechanism of Action: Disrupting the Menin-MLL Interaction

VTP50469 functions by directly binding to Menin, a scaffold protein that is essential for the oncogenic activity of MLL fusion proteins. This binding event physically displaces the MLL fusion protein from the Menin complex, leading to the eviction of this oncogenic driver from chromatin at key target genes.[1][3][4] The loss of MLL fusion protein binding results in the downregulation of a leukemogenic gene expression program, including critical genes like MEIS1, PBX3, and HOXA cluster genes, ultimately inducing differentiation and apoptosis in MLL-rearranged leukemia cells.[4][6]

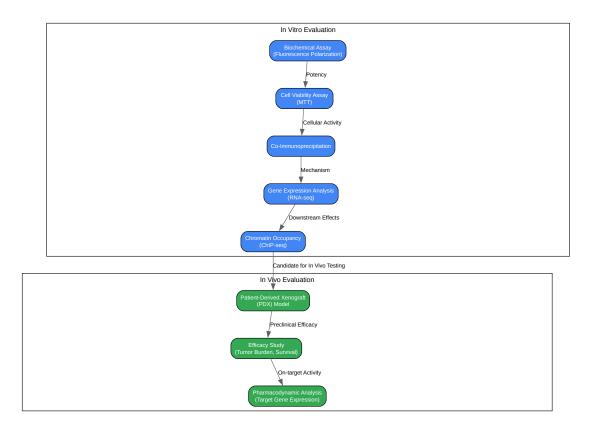












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